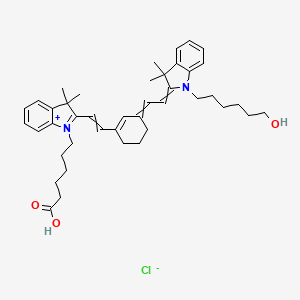
Cyanine7 dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7 dicarboxylic acid is a bifunctional dye molecule bearing two carboxylic groups. Cyanine7 possesses near infrared fluorescence.
Wissenschaftliche Forschungsanwendungen
Spectral Properties
Cyanine7 dicarboxylic acid exhibits distinct spectral characteristics that make it suitable for advanced imaging techniques:
- Absorption Maximum: Approximately 750 nm
- Emission Maximum: Approximately 773 nm
- Quantum Yield: 0.24
- Stokes Shift: Approximately 23 nm
These properties allow for effective imaging in biological systems, particularly in deep tissue applications where minimal autofluorescence is critical.
Key Applications
This compound is utilized in several scientific domains:
- Biochemical Analysis
- In Vivo Imaging
- Fluorescence Microscopy
- Flow Cytometry
- Bioconjugation
Case Study 1: Monitoring Nucleic Acid Dynamics
In a study examining the interactions between this compound and DNA, researchers utilized Förster resonance energy transfer (FRET) techniques to monitor conformational changes in nucleic acids. The orientation of the dye upon binding was shown to significantly influence FRET efficiency, providing valuable data on nucleic acid dynamics during enzymatic reactions.
Case Study 2: In Vivo Imaging of Tumor Models
A recent investigation demonstrated the use of this compound for imaging tumor models in mice. The dye's ability to penetrate tissues allowed researchers to visualize tumor growth and response to treatment over time, offering insights into therapeutic efficacy and tumor biology .
Eigenschaften
Molekularformel |
C42H53ClN2O4 |
|---|---|
Molekulargewicht |
685.35 |
IUPAC-Name |
6-[2-[2-[3-[2-[1-(6-hydroxyhexyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C42H54N2O3.ClH/c1-41(2)34-19-9-11-21-36(34)43(28-13-5-6-15-30-45)38(41)26-24-32-17-16-18-33(31-32)25-27-39-42(3,4)35-20-10-12-22-37(35)44(39)29-14-7-8-23-40(46)47;/h9-12,19-22,24-27,31,45H,5-8,13-18,23,28-30H2,1-4H3;1H |
InChI-Schlüssel |
YPBICWHIZGPJNG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCCO)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine7 dicarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















